Isotridecyl mercaptoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

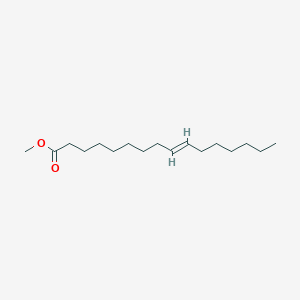

Isotridecyl mercaptoacetate (ITMA) is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including scientific research. ITMA is a type of mercaptoacetic acid derivative that is used as a surfactant, emulsifier, and stabilizer in different industries.

Mechanism Of Action

The mechanism of action of Isotridecyl mercaptoacetate is not fully understood. However, it is believed that Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them. This protective layer prevents aggregation and stabilizes the nanoparticles. Furthermore, Isotridecyl mercaptoacetate can form micelles in aqueous solutions, which can solubilize hydrophobic molecules.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Isotridecyl mercaptoacetate. However, it has been reported that Isotridecyl mercaptoacetate is not toxic to cells and does not induce cell death. Furthermore, Isotridecyl mercaptoacetate has been shown to have low toxicity in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of Isotridecyl mercaptoacetate.

Advantages And Limitations For Lab Experiments

One of the advantages of using Isotridecyl mercaptoacetate in lab experiments is its ability to stabilize nanoparticles. This allows for the synthesis of nanoparticles with controlled sizes and shapes. Furthermore, Isotridecyl mercaptoacetate is easy to synthesize and has low toxicity. However, one of the limitations of using Isotridecyl mercaptoacetate is its limited solubility in water. This can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on Isotridecyl mercaptoacetate. One of the areas of research is the synthesis of Isotridecyl mercaptoacetate derivatives with improved solubility in water. This can increase the potential applications of Isotridecyl mercaptoacetate in scientific research. Furthermore, more research is needed to fully understand the mechanism of action of Isotridecyl mercaptoacetate and its biochemical and physiological effects. Additionally, the potential applications of Isotridecyl mercaptoacetate in drug delivery, cancer therapy, and catalysis should be explored further.

Conclusion:

In conclusion, Isotridecyl mercaptoacetate is a chemical compound with potential applications in various fields, including scientific research. Isotridecyl mercaptoacetate can be synthesized by reacting isooctanol and mercaptoacetic acid. Isotridecyl mercaptoacetate has been used as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate interacts with the surface of nanoparticles and forms a protective layer around them, preventing aggregation and stabilizing the nanoparticles. Isotridecyl mercaptoacetate has low toxicity and is easy to synthesize. However, its limited solubility in water is a limitation. Future research should focus on improving the solubility of Isotridecyl mercaptoacetate in water, exploring its potential applications in drug delivery, cancer therapy, and catalysis, and understanding its mechanism of action and biochemical and physiological effects.

Synthesis Methods

There are different methods of synthesizing Isotridecyl mercaptoacetate, but the most common one is the reaction between isooctanol and mercaptoacetic acid. This reaction yields Isotridecyl mercaptoacetate and water as by-products. The purity of Isotridecyl mercaptoacetate can be increased by further purification methods such as distillation or recrystallization.

Scientific Research Applications

Isotridecyl mercaptoacetate has various potential applications in scientific research, including as a stabilizer for nanoparticles, a surfactant in microemulsions, and a template for the synthesis of metal nanoparticles. Isotridecyl mercaptoacetate has been used as a stabilizer for silver and gold nanoparticles, which have potential applications in drug delivery, cancer therapy, and catalysis. Isotridecyl mercaptoacetate also acts as a surfactant in microemulsions, which are used in the synthesis of metal nanoparticles. Furthermore, Isotridecyl mercaptoacetate can be used as a template for the synthesis of metal nanoparticles, which have potential applications in electronics, sensors, and catalysis.

properties

CAS RN |

137754-72-4 |

|---|---|

Product Name |

Isotridecyl mercaptoacetate |

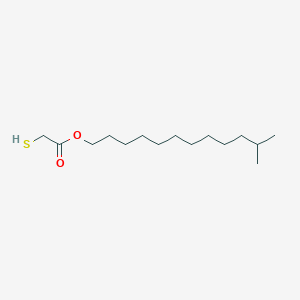

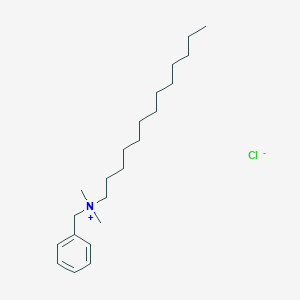

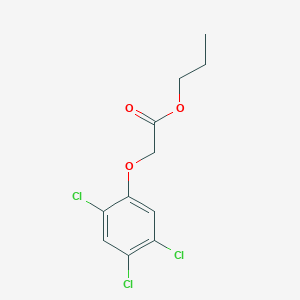

Molecular Formula |

C15H30O2S |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

11-methyldodecyl 2-sulfanylacetate |

InChI |

InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |

InChI Key |

HYBIDFUUNHAJDS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Other CAS RN |

57417-85-3 |

Pictograms |

Irritant |

synonyms |

Thioglycolic acid, isotridecyl ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)